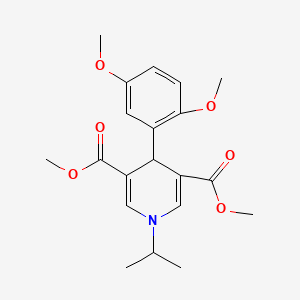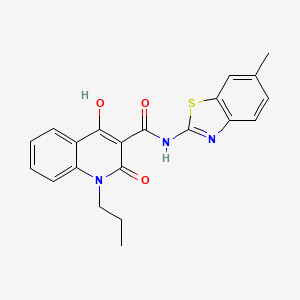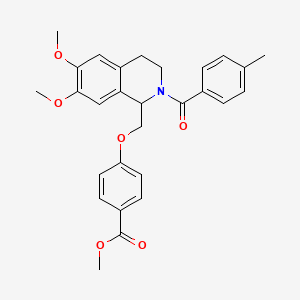![molecular formula C30H28ClN5 B11205854 7-(3-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11205854.png)
7-(3-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various substituted phenyl groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrrolo[2,3-d]pyrimidine core . . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its inhibitory effects on PKB, it is being explored as a potential antitumor agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of protein kinase B (PKB or Akt). PKB is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell proliferation and survival . By binding to the active site of PKB, the compound prevents its activation and subsequent phosphorylation of downstream targets, thereby inhibiting cell growth and promoting apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB and have shown potent antitumor activity.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has demonstrated activity against Mycobacterium tuberculosis and is being studied as an antitubercular agent.
The uniqueness of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C30H28ClN5 |
|---|---|
Molekulargewicht |
494.0 g/mol |
IUPAC-Name |
7-(3-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28ClN5/c1-21-8-6-13-27(22(21)2)34-14-16-35(17-15-34)29-28-26(23-9-4-3-5-10-23)19-36(30(28)33-20-32-29)25-12-7-11-24(31)18-25/h3-13,18-20H,14-17H2,1-2H3 |
InChI-Schlüssel |
YCCDQHVVKIVPSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B11205785.png)
![N-ethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N,N-dimethylpropan-1-aminium](/img/structure/B11205787.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11205793.png)
![[4-(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl](furan-2-yl)methanone](/img/structure/B11205797.png)
![Prop-2-en-1-yl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11205804.png)
![2-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11205810.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-3-carboxamide](/img/structure/B11205813.png)

![6-(4-bromophenyl)-7-(4-methoxyphenyl)-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11205819.png)

![N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide](/img/structure/B11205831.png)

![N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide](/img/structure/B11205858.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11205866.png)
